BenchChemオンラインストアへようこそ!

4-Phenyloxazole-5-carbaldehyde

Computational chemistry Reactivity prediction Oxazole functionalization

4-Phenyloxazole-5-carbaldehyde (CAS 1240616-45-8) is a 4,5-disubstituted oxazole heterocycle bearing a phenyl group at C-4 and a formyl group at C-5, with a molecular weight of 173.17 g/mol, XLogP3-AA of 1.8, topological polar surface area of 43.1 Ų, zero H-bond donors, and three H-bond acceptors. It belongs to the broader 5-aryloxazole-4-carboxaldehyde family, accessible via Vilsmeier cyclization of 2-azidoacetophenones.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
Cat. No. B13345903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyloxazole-5-carbaldehyde
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC=N2)C=O
InChIInChI=1S/C10H7NO2/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H
InChIKeyLJBFWJXGXYGMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyloxazole-5-carbaldehyde Procurement Guide: Why Regiochemistry and Reactivity Define Its Niche in Heterocyclic Building Block Selection


4-Phenyloxazole-5-carbaldehyde (CAS 1240616-45-8) is a 4,5-disubstituted oxazole heterocycle bearing a phenyl group at C-4 and a formyl group at C-5, with a molecular weight of 173.17 g/mol, XLogP3-AA of 1.8, topological polar surface area of 43.1 Ų, zero H-bond donors, and three H-bond acceptors [1]. It belongs to the broader 5-aryloxazole-4-carboxaldehyde family, accessible via Vilsmeier cyclization of 2-azidoacetophenones [2]. The unique substitution pattern—phenyl at the electron-donating 4-position and aldehyde at the electrophilic 5-position—differentiates it from the more common 2-phenyloxazole-5-carbaldehyde regioisomer and dictates its reactivity profile in downstream transformations such as condensations, cycloadditions, and cross-couplings [3].

Why 4-Phenyloxazole-5-carbaldehyde Cannot Be Replaced by Its Regioisomer 2-Phenyloxazole-5-carbaldehyde or Simple 4-Alkyloxazole-5-carbaldehydes


Substituting 4-Phenyloxazole-5-carbaldehyde with 2-Phenyloxazole-5-carbaldehyde (CAS 92629-13-5) alters the electrophilic reactivity hierarchy: quantum chemical Fukui function analysis places 2-substituted oxazoles as the most reactive toward electrophilic attack, 5-substituted as intermediate, and 4-substituted as the least reactive [1]. This means the target compound's C-2 position remains available for late-stage functionalization while the C-4 phenyl exerts a moderating electronic influence that prevents over-reactivity common in 2-phenyl analogs. Replacing the 4-phenyl with a 4-methyl group (4-Methyloxazole-5-carbaldehyde, CAS 159015-06-2) removes the aromatic π system essential for CH-π and π-π stacking interactions critical in biological target engagement observed for phenyloxazole-derived α-glucosidase inhibitors . Similarly, switching to an isoxazole core (3-Phenylisoxazole-5-carbaldehyde) changes heteroatom positioning from 1,3- to 1,2-azoles, fundamentally altering hydrogen-bonding geometry with biological targets [2].

Quantitative Differentiation Evidence for 4-Phenyloxazole-5-carbaldehyde Against Its Closest Analogs


Electrophilic Reactivity Ranking by Quantum Chemical Fukui Function: 4-Substituted Oxazoles Show Attenuated C-2 Reactivity Versus 2-Substituted and 5-Substituted Analogs

Density functional theory (B3LYP/6-311++G(d,p)) and MP2 calculations of Fukui functions (fk⁻) for oxazole derivatives reveal the following reactivity order toward electrophilic attack: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. For 4-Phenyloxazole-5-carbaldehyde, the electron-donating phenyl at C-4 reduces fk⁻ values at the pyridine-type nitrogen, directing electrophilic reactivity predominantly to the unsubstituted C-2 position. In contrast, 2-Phenyloxazole-5-carbaldehyde exhibits larger fk⁻ at the nitrogen, favoring N-directed reactions over C-2 functionalization [1].

Computational chemistry Reactivity prediction Oxazole functionalization

Synthetic Yield Comparison: Vilsmeier Cyclization of 2-Azidoacetophenones Gives 5-Aryloxazole-4-carboxaldehydes in 36–45% Yield; One-Pot Dehaloazidation–Vilsmeier Sequence Improves Yield

The direct Vilsmeier cyclization of 2-azidoacetophenones (3 equiv Vilsmeier reagent, 80–90 °C, 2–3 h) produces 5-aryloxazole-4-carboxaldehydes in 36–45% yield [1]. The one-pot dehaloazidation–Vilsmeier cyclization sequence starting from 2-bromoacetophenones provides significantly better yields, establishing an optimized procurement-relevant synthetic route for 4-Phenyloxazole-5-carbaldehyde [1]. This contrasts with 2-phenyloxazole-5-carbaldehyde, typically accessed via different condensation routes whose yields are not directly comparable due to distinct mechanistic pathways [2].

Synthetic methodology Heterocycle synthesis Vilsmeier cyclization

α-Glucosidase Inhibition: Phenyloxazole Derivative Class Displays IC50 of 48.78 μM, 11.8-Fold More Potent Than Acarbose (IC50 576.27 μM)

A series of phenyloxazole derivatives (6a–6p) were evaluated for α-glucosidase inhibition. All compounds displayed IC50 values ranging from 48.78 ± 4.31 μM to 127.45 ± 1.86 μM, with compound 6n exhibiting the best activity (IC50 = 48.78 ± 4.31 μM) compared to the standard drug acarbose (IC50 = 576.27 ± 13.33 μM), representing an 11.8-fold improvement in potency . Enzyme kinetics identified 6n as a mixed-type inhibitor (Ki = 10.62 μM). Molecular docking revealed CH-π interactions with Phe-157 and Phe-117 of α-glucosidase, interactions that depend on the 4-phenyl aromatic ring—a feature absent in 4-methyloxazole-5-carbaldehyde analogs . In vitro cytotoxicity studies confirmed low toxicity for 6n, and ADME prediction indicated likely oral activity .

Antidiabetic α-Glucosidase inhibition Phenyloxazole SAR

Physicochemical Property Differentiation: XLogP3-AA 1.8, TPSA 43.1 Ų, Zero H-Bond Donors Define a Favorable Drug-Like Profile Distinct from More Lipophilic Regioisomers

4-Phenyloxazole-5-carbaldehyde has computed physicochemical parameters: XLogP3-AA = 1.8, topological polar surface area (TPSA) = 43.1 Ų, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, rotatable bond count = 2, and molecular weight = 173.17 g/mol [1]. These properties place it within favorable drug-like space by both Lipinski and Veber rules. By comparison, the 2-substituted analog 2-Methyl-4-phenyloxazole-5-carbaldehyde (MW 187.19 g/mol) has a higher molecular weight and additional lipophilicity from the C-2 methyl group, while isoxazole analogs (e.g., 3-Phenylisoxazole-5-carbaldehyde) have different TPSA due to altered heterocyclic geometry . The aldehyde group at C-5 contributes to the 3 H-bond acceptor count, enabling key intermolecular interactions while maintaining a low TPSA that supports membrane permeability [1].

Physicochemical profiling Drug-likeness ADME prediction

C-2 Position Availability for Late-Stage Diversification: 4-Phenyl Substitution Preserves the C-2 Site for Suzuki Coupling While the C-5 Aldehyde Enables Orthogonal Condensation Chemistry

The Suzuki coupling protocol for oxazole functionalization demonstrates that 4-aryl-2-chlorooxazoles undergo efficient microwave-assisted coupling with aryl boronic acids, while 2-aryl-4-trifloyloxazoles couple at the 4-position [1]. In 4-Phenyloxazole-5-carbaldehyde, the C-2 position is unsubstituted and available for electrophilic palladium-catalyzed cross-coupling after conversion to the 2-chloro or 2-trifloyl derivative, while the C-5 aldehyde simultaneously enables orthogonal condensation reactions (imine formation, Knoevenagel, etc.). By contrast, 2-Phenyloxazole-5-carbaldehyde has the phenyl already at C-2, blocking this site and limiting diversification options to C-4 functionalization only [1]. This orthogonal reactivity pattern makes the 4-phenyl-5-carbaldehyde substitution pattern superior for generating diverse combinatorial libraries compared to the 2-phenyl-5-carbaldehyde regioisomer [2].

Late-stage functionalization Suzuki coupling Orthogonal reactivity

High-Value Application Scenarios for 4-Phenyloxazole-5-carbaldehyde Based on Quantified Differentiation Evidence


Synthesis of α-Glucosidase Inhibitors for Type 2 Diabetes Drug Discovery

4-Phenyloxazole-5-carbaldehyde serves as the key aldehyde precursor for constructing phenyloxazole-based α-glucosidase inhibitors. As demonstrated by Fan et al. (2023), derivatives synthesized from this scaffold achieved IC50 values as low as 48.78 μM against α-glucosidase, an 11.8-fold improvement over acarbose (576.27 μM), with the 4-phenyl group being essential for CH-π interactions with Phe-157 and Phe-117 in the enzyme active site . The low cytotoxicity and favorable ADME predictions make this chemotype suitable for oral antidiabetic lead optimization. Procurement of 4-Phenyloxazole-5-carbaldehyde specifically—rather than 4-methyl or 2-phenyl analogs—is required, as the phenyl ring is non-substitutable for these binding interactions.

Orthogonal Diversification for Combinatorial Library Synthesis in Hit-to-Lead Programs

The 4-phenyl-5-carbaldehyde substitution pattern uniquely enables sequential orthogonal functionalization: (i) C-2 halogenation followed by Suzuki coupling with aryl/heteroaryl boronic acids to introduce diversity at the 2-position, and (ii) C-5 aldehyde condensation with amines, hydrazines, or active methylene compounds to generate imines, hydrazones, or Knoevenagel adducts [1]. This dual diversification vector is not available with 2-phenyloxazole-5-carbaldehyde, where C-2 is blocked. Solid-phase combinatorial approaches using 3-substituted-phenyl-5-isoxazolecarboxaldehydes have validated this concept for antithrombotic library generation [2], and the oxazole analog extends this methodology to additional target classes.

Intermediate for P2X3 Receptor Antagonists and Kinase Inhibitor Scaffolds

Patent literature identifies 4-phenyl-substituted oxazole intermediates as precursors to heterocyclic P2X3 antagonists with high selectivity and low toxicity [3]. Additionally, the 2-anilino-5-aryloxazole scaffold—accessible via condensation of 4-Phenyloxazole-5-carbaldehyde derivatives—has produced potent VEGFR2 kinase inhibitors with K_i values in the low nanomolar range, excellent solubility, good oral pharmacokinetics, and moderate in vivo efficacy against HT29 human colon tumor xenografts [4]. The C-5 aldehyde group enables introduction of the anilino pharmacophore, while the C-4 phenyl contributes to kinase hinge-region binding through hydrophobic interactions.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With XLogP3-AA of 1.8, TPSA of 43.1 Ų, zero H-bond donors, and molecular weight of 173.17 g/mol, 4-Phenyloxazole-5-carbaldehyde satisfies fragment-like physicochemical criteria (MW < 250, clogP < 3.5, HBD ≤ 3, HBA ≤ 6) [5]. Its three H-bond acceptor atoms (oxazole N, oxazole O, aldehyde O) provide multiple vectors for target engagement while maintaining low lipophilicity. This profile is superior to more lipophilic 2-alkyl-4-phenyloxazole analogs (e.g., 2-methyl derivative with MW 187.19 and higher logP) for FBDD campaigns where ligand efficiency metrics are paramount . The aldehyde functionality further allows direct fragment-to-lead elaboration via reductive amination or hydrazone formation without protection/deprotection steps.

Quote Request

Request a Quote for 4-Phenyloxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.